3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal: is a specialized chemical compound used primarily as a building block in the synthesis of oligosaccharides. This compound is notable for its protective groups, which facilitate selective reactions in complex synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves the protection of hydroxyl groups on D-glucal. The process begins with the selective protection of the 3-OH group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. Subsequently, the 4,6-OH groups are protected using cyclohexanone and an acid catalyst to form the cyclohexylidene acetal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added sequentially, and the reaction mixture is monitored using techniques such as HPLC and NMR to ensure the desired product is formed .
Chemical Reactions Analysis
Types of Reactions: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups or the glucal backbone.
Substitution: Nucleophilic substitution reactions are common, where the protective groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce azide or thiol groups .
Scientific Research Applications
Chemistry: In chemistry, 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is used as a building block for the synthesis of complex oligosaccharides. Its protective groups allow for selective reactions, making it valuable in the stepwise construction of carbohydrate molecules .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The synthesized oligosaccharides can be used as probes to investigate the binding affinities and specificities of lectins and other carbohydrate-binding proteins .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify the glucal backbone and introduce various functional groups makes it a versatile scaffold for drug development .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of glycosylated drugs and other bioactive molecules. Its role as a building block in oligosaccharide synthesis is crucial for the production of complex drug molecules .
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal involves its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the 3-OH position, preventing unwanted reactions at this site. The cyclohexylidene group similarly protects the 4,6-OH positions. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the desired positions on the glucal backbone .
Comparison with Similar Compounds
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar protective groups but different positions on the glucal molecule.
3,4,6-Tri-O-benzyl-D-glucal: Uses benzyl groups as protective groups instead of tert-butyldiphenylsilyl and cyclohexylidene.
Uniqueness: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is unique due to its combination of protective groups, which provide selective protection and reactivity. This makes it particularly useful in the synthesis of complex oligosaccharides, where precise control over reaction sites is essential .
Properties
Molecular Formula |
C28H36O4Si |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
[(4aR,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C28H36O4Si/c1-27(2,3)33(22-13-7-4-8-14-22,23-15-9-5-10-16-23)32-24-17-20-29-25-21-30-28(31-26(24)25)18-11-6-12-19-28/h4-5,7-10,13-17,20,24-26H,6,11-12,18-19,21H2,1-3H3/t24?,25-,26+/m1/s1 |
InChI Key |
KNJMNDGEMIBXDM-KBEVGPIXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=CO[C@H]4[C@H]3OC5(CCCCC5)OC4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC5(CCCCC5)OC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.